molecular formula C15H16BrN3OS B2436516 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1795492-61-3

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2436516
CAS No.: 1795492-61-3
M. Wt: 366.28
InChI Key: RUHACLZTASPJIP-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiazole-pyrrolidine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(pyrrolidin-2-ylmethyl)benzamide
  • N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
  • 2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Uniqueness

2-bromo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the thiazole-pyrrolidine moiety. This combination enhances its chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

2-bromo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c16-13-6-2-1-5-12(13)14(20)18-10-11-4-3-8-19(11)15-17-7-9-21-15/h1-2,5-7,9,11H,3-4,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHACLZTASPJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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